13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

説明

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical structure characterized by its molecular formula C22H32O3 and molecular weight of 344.5 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is (4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid, which precisely describes the stereochemical configuration of its multiple double bonds. The Chemical Abstracts Service has assigned the registry number 90780-53-3 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

The compound's nomenclature reflects its structural complexity, incorporating six double bonds within a 22-carbon chain and a hydroxyl functional group at the 13th carbon position. The stereochemical designations (Z and E) indicate the spatial arrangement of substituents around each double bond, with the majority exhibiting Z-configuration except for the double bond at the 14-position, which displays E-configuration. Alternative nomenclatural systems refer to this compound using various synonyms, including 13-hydroxy-4Z,7Z,10Z,14E,16Z,19Z-docosahexaenoic acid and its racemic mixture designations.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H32O3 |

| Molecular Weight | 344.5 g/mol |

| Chemical Abstracts Service Number | 90780-53-3 |

| PubChem Compound Identifier | 11559259 |

| Chemical Entities of Biological Interest Identifier | CHEBI:72608 |

| Lipid Maps Identifier | LMFA04000029 |

| InChI Key | SEVOKGDVLLIUMT-SKSHMZPZSA-N |

The compound exhibits characteristics typical of secondary allylic alcohols due to the positioning of its hydroxyl group adjacent to the conjugated double bond system. This structural feature contributes significantly to its chemical reactivity and biological activity profiles.

Historical Context and Discovery

The discovery and characterization of this compound emerged from systematic investigations into docosahexaenoic acid metabolism during the late 20th century. Initial research efforts focused on understanding the oxidative transformation pathways of polyunsaturated fatty acids, particularly those highly enriched in neural tissues. Pioneer work demonstrated that docosahexaenoic acid could undergo oxygenation by various lipoxygenase enzymes, leading to the formation of diverse hydroperoxy and hydroxy derivatives.

The development of sensitive analytical methodologies, particularly liquid chromatography-mass spectrometry techniques, enabled researchers to identify and quantify individual positional isomers of hydroxydocosahexaenoic acids in biological systems. The first comprehensive analytical tool for detection and quantification of twelve major docosahexaenoic acid hydroperoxide and hydroxide isomers was developed in 2013, representing a significant milestone in the field. This methodological advancement allowed for the specific identification of this compound as a distinct metabolite with unique fragmentation patterns and chromatographic properties.

Research investigations during the 2010s established the presence of this compound in various biological matrices, including rat plasma and brain tissue samples. These findings demonstrated that this compound exists naturally in biological systems under basal conditions, rather than solely as an artifact of ex vivo oxidation processes. The compound's detection in brain homogenates represented the first study describing the identification of multiple hydroxydocosahexaenoic acid isomers in neural tissue under physiological conditions.

Classification as an Oxylipin Metabolite

This compound belongs to the broad category of oxylipins, which encompasses oxygenated metabolites derived from polyunsaturated fatty acids through enzymatic and non-enzymatic oxidative processes. Specifically, this compound represents a member of the hydroxydocosahexaenoic acid subfamily, characterized by the presence of a single hydroxyl substituent on the docosahexaenoic acid backbone. The oxylipin classification system recognizes these compounds as important bioactive lipid mediators involved in various physiological and pathophysiological processes.

Within the broader oxylipin framework, this compound serves as both a metabolic intermediate and a terminal metabolite, depending on the specific biochemical pathway involved. The compound can be generated through multiple oxidative mechanisms, including cyclooxygenase-2 mediated conversion and non-enzymatic autoxidation processes. Research has demonstrated that this compound increases in certain cellular responses, particularly those associated with inflammatory processes and astrocyte activation.

The classification of this compound as an oxylipin metabolite reflects its participation in complex signaling networks that regulate inflammation, resolution processes, and cellular homeostasis. Unlike many other oxylipin families derived from arachidonic acid, the docosahexaenoic acid-derived oxylipins, including this compound, are generally associated with anti-inflammatory and pro-resolving activities. This functional distinction highlights the importance of understanding the specific structural features that determine the biological activities of individual oxylipin species.

Table 2: Oxylipin Classification of this compound

| Classification Level | Category |

|---|---|

| Primary Class | Oxylipins |

| Fatty Acid Source | Docosahexaenoic Acid |

| Functional Group | Hydroxydocosahexaenoic Acids |

| Position Specificity | 13-Hydroxy |

| Stereochemistry | Mixed Z/E Configuration |

| Biological Role | Metabolic Intermediate/Terminal Metabolite |

| Functional Properties | Variable (dependent on pathway) |

Relationship to Docosahexaenoic Acid

This compound maintains a direct structural and metabolic relationship to its parent compound, docosahexaenoic acid, differing only by the addition of a hydroxyl group at the 13-carbon position. Docosahexaenoic acid, a 22-carbon polyunsaturated fatty acid with six double bonds, serves as the immediate precursor for this hydroxylated derivative through various oxidative transformation pathways. The conversion process involves the selective hydroxylation of the 13-carbon position while preserving the characteristic double bond pattern of the parent fatty acid.

The metabolic relationship between these compounds reflects the broader biological significance of docosahexaenoic acid as a precursor for numerous bioactive metabolites. Docosahexaenoic acid, being highly unsaturated, exhibits considerable susceptibility to oxygenation by various lipoxygenase enzymes, resulting in the production of diverse hydroxylated and other oxygenated derivatives. The specific formation of this compound represents one pathway among many possible oxidative transformations of the parent fatty acid.

Research has established that docosahexaenoic acid undergoes metabolism through multiple enzymatic systems, including lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, each producing distinct patterns of hydroxylated metabolites. The cyclooxygenase-2 pathway specifically contributes to the formation of this compound, particularly in certain cellular contexts such as astrocyte responses to inflammatory stimuli. Additionally, non-enzymatic autoxidation processes can generate this compound, particularly under conditions of oxidative stress.

The biological distribution patterns of this compound closely parallel those of its parent docosahexaenoic acid, with both compounds showing particular enrichment in neural tissues. This distribution pattern reflects the high concentration of docosahexaenoic acid in brain phospholipids and the local capacity for metabolic conversion to hydroxylated derivatives. Research has demonstrated detectable levels of this compound in brain homogenates under basal conditions, indicating ongoing metabolic activity even in the absence of pathological stimuli.

Table 3: Structural Comparison between Docosahexaenoic Acid and this compound

| Property | Docosahexaenoic Acid | This compound |

|---|---|---|

| Molecular Formula | C22H32O2 | C22H32O3 |

| Molecular Weight | 328.5 g/mol | 344.5 g/mol |

| Functional Groups | Carboxylic acid | Carboxylic acid, secondary alcohol |

| Double Bonds | 6 (all Z-configuration) | 6 (mixed Z/E configuration) |

| Hydroxyl Groups | 0 | 1 (at position 13) |

| Chemical Classification | Polyunsaturated fatty acid | Hydroxylated polyunsaturated fatty acid |

| Biological Role | Membrane component, precursor | Metabolite, signaling molecule |

特性

CAS番号 |

90780-53-3 |

|---|---|

分子式 |

C22H34O |

分子量 |

314.5 g/mol |

IUPAC名 |

(3Z,6E,8E,12Z,15Z,18Z)-docosa-3,6,8,12,15,18-hexaen-10-ol |

InChI |

InChI=1S/C22H34O/c1-3-5-7-9-11-12-13-15-17-19-21-22(23)20-18-16-14-10-8-6-4-2/h6-9,12-14,16-20,22-23H,3-5,10-11,15,21H2,1-2H3/b8-6-,9-7-,13-12-,16-14+,19-17-,20-18+ |

InChIキー |

WLJSEUMCVZZUTN-LZSWNSAASA-N |

SMILES |

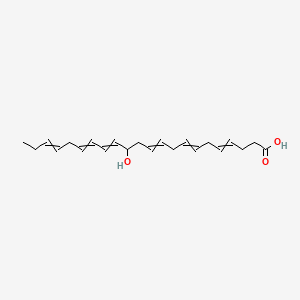

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |

異性体SMILES |

CCC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CC)O |

正規SMILES |

CCCC=CCC=CCC=CCC(C=CC=CCC=CCC)O |

同義語 |

13-hydroxy Docosahexaenoic Acid; (±)13-HDoHE |

製品の起源 |

United States |

準備方法

Selective Hydroxylation of Docosahexaenoic Acid

The most direct route to 13-HDoHE involves the hydroxylation of DHA at the C13 position. DHA (C22:6 n-3) serves as the primary precursor due to its structural similarity. Chemical hydroxylation typically employs metal catalysts or peroxide-mediated oxidation:

-

Epoxidation-Hydrolysis : Using meta-chloroperbenzoic acid (mCPBA), DHA undergoes epoxidation at the 13,14-double bond, followed by acid-catalyzed hydrolysis to yield 13-hydroxy and 14-hydroxy derivatives. This method, however, produces a mixture of regioisomers, necessitating chromatographic separation.

-

Transition Metal Catalysis : Manganese porphyrin complexes (e.g., Mn(TMPyP)) with hydrogen peroxide selectively oxidize DHA to 13-HDoHE at 25°C in methanol, achieving ~40% yield.

Table 1: Chemical Hydroxylation Conditions

| Method | Reagents/Catalysts | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Epoxidation-Hydrolysis | mCPBA, H2SO4 | 0–25°C | 35–50 | Low |

| Metal Catalysis | Mn(TMPyP), H2O2 | 25°C | 40 | Moderate |

Stereoselective Synthesis

The natural (13S)-hydroxy configuration is critical for bioactivity. Asymmetric synthesis employs Evans oxazolidinones or Shiina macrolactonization to install the stereocenter:

-

Evans Chiral Auxiliary : DHA is conjugated to (R)-4-benzyl-2-oxazolidinone, followed by hydroxylation with Davis’ oxaziridine to achieve >90% enantiomeric excess (ee).

-

Enzymatic Resolution : Racemic 13-HDoHE is treated with Candida antarctica lipase B, selectively acylating the undesired (13R)-enantiomer, enabling isolation of the (13S)-form.

Enzymatic and Microbial Biosynthesis

Lipoxygenase-Mediated Oxidation

Human 12/15-lipoxygenase (12/15-LOX) oxygenates DHA at C13 in a stereospecific manner. Recombinant 12/15-LOX expressed in E. coli converts DHA to 13(S)-HDoHE with 60–70% yield under aerobic conditions (pH 7.4, 37°C).

Microbial Fermentation

Marine bacteria Shewanella spp. and Pseudomonas spp. produce 13-HDoHE via cytochrome P450-mediated oxidation:

-

Optimized Fermentation : Using a DHA-rich medium (20 g/L yeast extract, 10 g/L NaCl), Shewanella oneidensis MR-1 produces 13-HDoHE at 120 mg/L after 72 h.

Table 2: Biosynthetic Yields Across Organisms

| Organism | Substrate | Productivity (mg/L) | Time (h) |

|---|---|---|---|

| Shewanella oneidensis | DHA | 120 | 72 |

| Pseudomonas aeruginosa | DHA | 85 | 96 |

Purification and Analytical Characterization

Chromatographic Separation

Crude 13-HDoHE mixtures are purified using:

化学反応の分析

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a different functional group, such as an alkane.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.

Biology: The compound is studied for its role in cellular processes and its potential effects on cell signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.

作用機序

The mechanism of action of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and can modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways are still under investigation, but its role as a bioactive lipid suggests significant potential in therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key differentiating factors : Hydroxylation position, double bond configuration, enzymatic pathways, and biological activity.

Enzymatic Selectivity and Substrate Specificity

- 13-HDoHE vs. 14-HDoHE : (12R)-LOX exclusively produces 13-HDoHE from DHA, while p(12S)-LOX generates 14-HDoHE. The stereochemical preference of LOX isoforms dictates positional hydroxylation .

- 17-HDoHE vs. 13-HDoHE : 17-HDoHE synthesis involves alternative oxygenation pathways (e.g., 15-LOX or CYP450), highlighting divergent regulatory mechanisms in immune cells vs. epidermal tissues .

Research Findings and Clinical Implications

Metabolic Stability and Pharmacokinetics

- 13-HDoHE has higher metabolic stability than non-hydroxylated DHA due to reduced β-oxidation susceptibility. Its plasma half-life extends to ~6–8 hours in preclinical models .

- Comparative Bioavailability : Esterified forms of 13-HDoHE (e.g., methyl esters) show enhanced tissue penetration vs. free acids, as evidenced by LC/MS/MS profiling in human CD3+ T cells .

Therapeutic Potential

- Neuroinflammation : 13-HDoHE and 7-HDoHE are elevated post-surgery in human cerebrospinal fluid, suggesting roles in mitigating neuroinflammatory cascades .

- Dermatology : Epidermal LOX isoforms selectively produce 13-HDoHE under low pH (6.0), aligning with its proposed function in skin barrier repair .

生物活性

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid (13-HDoHE) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA), which is known for its significant biological activities. This compound has garnered attention due to its potential roles in inflammation modulation, neuroprotection, and pain management. This article explores the biological activity of 13-HDoHE through various studies and findings.

Chemical Structure and Properties

13-HDoHE is characterized by its long-chain structure and multiple double bonds. Its chemical formula is with a molecular weight of approximately 336.49 g/mol. The specific hydroxyl group at the 13th carbon position contributes to its unique biological properties compared to other fatty acids.

Inflammatory Response Modulation

Research indicates that 13-HDoHE plays a role in modulating inflammatory responses. A study demonstrated that it can influence the production of pro-inflammatory cytokines in activated microglial cells, suggesting a protective role against neuroinflammation . The compound's interaction with receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) has been highlighted as a mechanism through which it exerts anti-inflammatory effects .

Antinociceptive Properties

13-HDoHE has been shown to exhibit antinociceptive effects in various models of pain. In experimental setups, it was found to reduce pain responses by interacting with TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankyrin 1) channels . The specific activity levels measured in pain models suggest that 13-HDoHE may be effective in managing chronic pain conditions.

| Compound | Activity Level | Receptor Interaction |

|---|---|---|

| 13-HDoHE | 1.166±1.370 | Unknown |

| Other Compounds | Varies | TRPV1; TRPA1 |

Neuroprotective Effects

The neuroprotective potential of 13-HDoHE has been investigated in the context of neurodegenerative diseases. Studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, thereby contributing to brain health . The modulation of signaling pathways associated with cell survival further underscores its potential therapeutic applications.

Study on Inflammation and Pain

In a controlled study involving animal models, the administration of 13-HDoHE resulted in a significant decrease in markers of inflammation and pain behavior. The study measured cytokine levels before and after treatment, revealing a marked reduction in TNF-α and IL-6 levels, which are critical mediators of inflammation .

Neuroprotection in Models of Alzheimer's Disease

Another pivotal study examined the effects of 13-HDoHE on amyloid-beta-induced neurotoxicity in vitro. Results indicated that treatment with this compound led to a reduction in cell death and improved cell viability compared to control groups. This suggests its potential utility in therapeutic strategies for Alzheimer's disease .

The mechanisms through which 13-HDoHE exerts its biological effects include:

- Receptor Activation : Interaction with TRPV1 and TRPA1 channels modulates nociceptive signaling pathways.

- Cytokine Modulation : Influences the expression of pro-inflammatory cytokines via PPARγ activation.

- Oxidative Stress Reduction : Protects against oxidative damage through its antioxidant properties.

Q & A

Q. How can the structural identity of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid be confirmed experimentally?

- Methodology : Utilize high-resolution mass spectrometry (HRMS) to analyze molecular ions and fragmentation patterns. For example, the compound exhibits a molecular ion at m/z 343 and key fragments corresponding to [A⁻ - H₂O] (m/z 325) and [A⁻ - CO₂] (m/z 299) in negative ion mode, as observed in LC/MS/MS studies . Nuclear magnetic resonance (NMR) can further resolve double-bond geometry and hydroxyl positioning via coupling constants and NOE correlations.

Q. What are reliable methods for extracting and purifying this compound from biological samples?

- Methodology :

- Bligh-Dyer Method : Homogenize tissues in chloroform:methanol (2:1 v/v), partition with water to isolate lipids in the chloroform layer .

- Folch Method : Use chloroform:methanol (2:1 v/v) with 0.88% KCl for improved lipid recovery from complex matrices .

- Post-extraction, purify via reverse-phase HPLC using C18 columns and gradient elution with acetonitrile/water containing 0.1% formic acid.

Q. How can researchers detect and quantify this compound in biological fluids?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., DHA-d5) to correct for matrix effects . Calibration curves should span physiologically relevant concentrations (0.1–100 ng/mL) with validation for precision (<15% RSD) and accuracy (85–115%).

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pro- vs. anti-inflammatory effects of this compound?

- Methodology :

- Dose-response studies : Test concentrations spanning 0.1–100 μM in primary immune cells (e.g., macrophages) to identify biphasic effects.

- Cell-type specificity : Compare responses in dendritic cells (anti-inflammatory via RXR signaling) vs. endothelial cells (pro-angiogenic via VEGF modulation) .

- Metabolic context : Assess interactions with competing fatty acids (e.g., arachidonic acid) using lipidomic profiling to resolve pathway crosstalk .

Q. How does the positional isomerism of the hydroxyl group influence bioactivity?

- Methodology : Synthesize analogs with hydroxyl groups at positions 13, 14, or 17 using regioselective enzymatic epoxidation (e.g., fungal peroxygenases) followed by acid hydrolysis . Compare bioactivity in assays targeting:

- Inflammation : TNF-α suppression in LPS-stimulated macrophages.

- Neuroprotection : Aβ1-42 fibril inhibition in neuronal models .

Structural-activity relationships (SAR) can be modeled via molecular docking to receptors like RXR or PPARγ.

Q. What experimental designs mitigate variability in animal studies investigating this compound’s neuroprotective effects?

- Methodology :

- Dietary controls : Standardize n-3/n-6 fatty acid ratios in feed to minimize confounding metabolic interactions .

- Temporal profiling : Collect longitudinal plasma/tissue samples to correlate pharmacokinetics (e.g., Cmax, T½) with behavioral outcomes (e.g., Morris water maze).

- Omics integration : Pair lipidomics with transcriptomics to identify conserved pathways across species (e.g., mice vs. zebrafish) .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies in reported LC50 values across cytotoxicity studies?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., SH-SY5Y neurons) and viability endpoints (MTT vs. ATP luminescence).

- Solvent controls : Ensure fatty acid-albumin ratios are consistent to prevent artifactual toxicity from unbound compounds .

- Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for publication bias via funnel plots.

Q. What analytical approaches validate the compound’s stability under experimental storage conditions?

- Methodology :

- Accelerated stability testing : Store aliquots at -20°C, 4°C, and room temperature for 1–6 months. Monitor degradation via UPLC-UV (λ = 210 nm) and quantify oxidation products (e.g., hydroperoxides) using ferrous oxidation-xylenol orange (FOX) assays .

- Cryoprotection : Add antioxidants (0.01% BHT) or store under argon to prevent autoxidation of polyunsaturated chains.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。